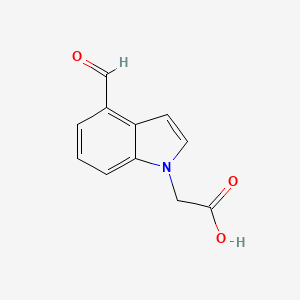

2-(4-Formyl-1H-indol-1-yl)acetic acid

Description

Significance of the Indole (B1671886) Nucleus in Contemporary Chemical and Biological Research

The indole nucleus is a fundamental structural motif found in a vast array of biologically active compounds. nih.govwisdomlib.org Its presence in the essential amino acid tryptophan makes it a building block for numerous proteins and a precursor to a wide range of secondary metabolites with significant physiological roles. nih.gov In the animal kingdom, the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) underscores the importance of the indole core in the central nervous system, as well as the cardiovascular and gastrointestinal systems. nih.gov

The unique electronic properties of the indole ring system, arising from the fusion of an electron-rich pyrrole (B145914) ring with a benzene (B151609) ring, allow it to participate in various biological interactions, including hydrogen bonding and both hydrophobic and hydrophilic interactions. researchgate.net This versatility explains its presence in many natural products, pharmaceuticals, and agrochemicals. researchgate.net The indole scaffold is a key component in numerous drugs approved by the FDA, with applications ranging from anti-inflammatory agents like Indomethacin to anti-cancer drugs such as Vincristine and Vinblastine. nih.govresearchgate.net The adaptability of the indole nucleus allows for chemical modifications that can fine-tune the biological activity of these molecules, making it a privileged structure in drug discovery and development. wisdomlib.orgsafrole.com

The ongoing exploration of indole chemistry continues to yield novel compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, antifungal, and antitumor properties, ensuring its continued relevance in scientific research. researchgate.netsafrole.comscribd.com

Overview of Indole Acetic Acid Derivatives in Academic and Medicinal Chemistry Studies

Among the vast family of indole derivatives, indole acetic acids (IAAs) represent a significant and extensively studied subgroup. The parent compound, indole-3-acetic acid, is a primary plant hormone (auxin) that plays a crucial role in various aspects of plant growth and development. drugbank.comgoogle.com This inherent biological activity has spurred considerable interest in the synthesis and evaluation of a wide array of IAA derivatives in medicinal chemistry.

Researchers have systematically modified the core indole acetic acid structure to explore and enhance its therapeutic potential. These modifications often involve introducing various substituents onto the indole ring or altering the acetic acid side chain. Such chemical alterations have led to the development of compounds with diverse pharmacological profiles, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. nih.govresearchgate.net For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin is an indole-3-acetic acid derivative. nih.gov

Recent research has focused on creating novel IAA derivatives with improved efficacy and reduced side effects. For example, the synthesis of indole acetic acid sulfonate derivatives has yielded compounds with potent inhibitory activity against ectonucleotidases, enzymes implicated in tumor progression. rsc.org Other studies have explored the creation of Schiff bases and other complex structures derived from indole acetic acid, demonstrating a broad range of biological activities, including antibacterial and anticonvulsant effects. nih.govresearchgate.netnih.gov The continued investigation into IAA derivatives highlights their importance as a versatile scaffold for the design and discovery of new therapeutic agents. nih.gov

Rationale for Dedicated Research on 2-(4-Formyl-1H-indol-1-yl)acetic Acid

The specific focus on this compound stems from its unique structural features, which distinguish it from the more commonly studied indole-3-acetic acid derivatives. The placement of the acetic acid group at the N-1 position of the indole ring and the presence of a formyl (aldehyde) group at the C-4 position create a molecule with distinct chemical properties and potential for further functionalization.

The aldehyde group is a versatile chemical handle that can participate in a wide range of chemical reactions. This allows for the synthesis of a diverse library of more complex molecules, such as Schiff bases, hydrazones, and other derivatives, which can then be screened for various biological activities. The formyl group's electron-withdrawing nature also influences the electronic properties of the indole ring, which can, in turn, affect the molecule's interaction with biological targets.

While extensive research on this specific isomer is not as widespread as for its 3-substituted counterparts, the study of related formyl-indole derivatives provides a strong rationale for its investigation. For instance, research on other formyl-substituted indole derivatives has indicated their potential in various therapeutic areas. The strategic placement of the functional groups in this compound makes it a valuable intermediate and a target for synthetic and medicinal chemistry research aimed at discovering novel bioactive compounds.

Compound Information

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-(4-formylindol-1-yl)acetic acid |

InChI |

InChI=1S/C11H9NO3/c13-7-8-2-1-3-10-9(8)4-5-12(10)6-11(14)15/h1-5,7H,6H2,(H,14,15) |

InChI Key |

IBPHJLGSCZMLEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CC(=O)O)C=O |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization of 2 4 Formyl 1h Indol 1 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the 2-(4-Formyl-1H-indol-1-yl)acetic acid molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of this compound provides valuable insights into the number and types of protons and their neighboring environments. The aromatic protons on the indole (B1671886) ring typically appear in the downfield region of the spectrum, from approximately 6.84 to 8.25 ppm. nih.gov The singlet for the formyl proton (CHO) is expected at a significantly downfield chemical shift, often around 10.0 ppm, due to the deshielding effect of the carbonyl group. The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety are anticipated to produce a singlet in the range of 4.91 to 5.34 ppm. mdpi.com Furthermore, the acidic proton of the carboxylic acid group (-COOH) is expected to be observed as a broad singlet at a very downfield position, which can be confirmed by D₂O exchange.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Indole Aromatic Protons | ~ 6.84 - 8.25 | Multiplet | |

| Formyl Proton (CHO) | ~ 10.0 | Singlet | 1H |

| Methylene Protons (CH₂) | ~ 4.91 - 5.34 | Singlet | 2H |

| Carboxylic Acid Proton (COOH) | Variable, downfield | Broad Singlet | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the formyl group is expected to resonate at a significantly downfield position, typically in the range of 185-200 ppm. The carbonyl carbon of the carboxylic acid group will also appear downfield, generally between 170-185 ppm. The carbon atoms of the indole ring will produce a series of signals in the aromatic region, approximately from 110 to 140 ppm. The methylene carbon of the acetic acid group is expected to appear in the range of 54.0–55.6 ppm. nih.gov

| Carbon | Chemical Shift (δ, ppm) |

| Formyl Carbonyl (C=O) | ~ 185 - 200 |

| Carboxylic Acid Carbonyl (C=O) | ~ 170 - 185 |

| Indole Aromatic Carbons | ~ 110 - 140 |

| Methylene Carbon (CH₂) | ~ 54.0 - 55.6 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Infrared (IR) Spectroscopy for Molecular Vibration Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. In the IR spectrum of this compound, several characteristic absorption bands are expected. A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretching of the aldehyde group is anticipated around 1680-1700 cm⁻¹. The carbonyl stretching of the carboxylic acid will also present a strong band, typically in the region of 1700-1725 cm⁻¹. The O-H stretch of the carboxylic acid will appear as a very broad band in the range of 2500-3300 cm⁻¹. The C-H stretching of the aromatic indole ring and the aliphatic methylene group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aldehyde C=O | Stretching | 1680 - 1700 |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 |

| C=C Aromatic | Stretching | ~1500 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ or a related ion such as [M-H]⁻ would be observed, confirming the molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Expected fragmentation could include the loss of the carboxylic acid group (-COOH), the formyl group (-CHO), or cleavage of the acetic acid side chain.

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ or [M-H]⁻ | Calculated for C₁₁H₉NO₃ | Molecular ion peak confirming the molecular weight |

| Fragments | Various | Resulting from the loss of functional groups (e.g., -COOH, -CHO) or side chain cleavage |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of a compound. bldpharm.com For this compound, a reversed-phase HPLC method would typically be employed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). A pure sample should ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities. By comparing the retention time with that of a known standard, the identity of the compound can also be confirmed.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to determine the purity of a compound and to quantify its presence in a mixture. The method utilizes columns packed with smaller particles (typically sub-2 µm), which, when combined with a specialized high-pressure fluidic system, provides significantly enhanced resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC).

For the analysis of this compound, a UPLC method would be developed to ensure the sample is free from starting materials, intermediates, or by-products. A typical analysis would involve dissolving a small quantity of the compound in a suitable solvent and injecting it into the UPLC system. The separation would likely be achieved on a reversed-phase column (e.g., C18) using a gradient elution program with a mobile phase consisting of an aqueous component (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

The retention time of the main peak corresponding to this compound would be a key identifier. The purity of the sample is assessed by integrating the area of all peaks detected in the chromatogram; a high-purity sample would exhibit a single major peak with minimal contributions from other impurities.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions. It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

In the synthesis of this compound, TLC would be employed at various time points to track the conversion of the initial reactants (e.g., 4-formylindole (B1175567) and a suitable acetic acid synthon) into the desired product. The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (eluent), which is chosen based on the polarity of the reactants and products.

After development, the plate is visualized, commonly under UV light, as indole-containing compounds are often UV-active. The starting materials and the product will have different retention factors (Rf values), allowing for their distinction. A completed reaction is indicated by the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product.

Specific Rf values and solvent systems for the TLC analysis of this compound have not been detailed in the accessible literature. As such, a specific data table cannot be provided.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the elemental composition and, by extension, the purity of the synthesized compound.

For this compound, with the molecular formula C₁₁H₉NO₃, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 203.19 g/mol

Carbon (C): (11 * 12.011 / 203.19) * 100 = 65.03%

Hydrogen (H): (9 * 1.008 / 203.19) * 100 = 4.46%

Nitrogen (N): (1 * 14.007 / 203.19) * 100 = 6.89%

Oxygen (O): (3 * 15.999 / 203.19) * 100 = 23.62%

An experimental analysis of a pure sample of this compound is expected to yield results that are within ±0.4% of these calculated values, which is the generally accepted margin of error for this technique.

Specific experimental elemental analysis data for this compound from research publications were not found during the literature survey.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 65.03 |

| Hydrogen (H) | 4.46 |

| Nitrogen (N) | 6.89 |

| Oxygen (O) | 23.62 |

Chemical Transformations and Derivatization Studies of 2 4 Formyl 1h Indol 1 Yl Acetic Acid

Reactions Involving the Formyl Group (–CHO)

The aldehyde functionality at the C4 position of the indole (B1671886) ring is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Condensation Reactions (e.g., Schiff Base Formation, Hydrazone Synthesis)

The formyl group readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are fundamental in constructing more complex molecular architectures.

Schiff bases, characterized by the azomethine group (-HC=N-), are synthesized through the condensation of the formyl group of 2-(4-formyl-1H-indol-1-yl)acetic acid with various primary amines. nih.govnanobioletters.com This reaction is typically catalyzed by a few drops of glacial acetic acid in an appropriate solvent like ethanol. nih.gov The formation of the imine bond is a versatile method for introducing a wide array of substituents, which can significantly influence the biological and chemical properties of the resulting molecules. scirp.orgresearchgate.netuokerbala.edu.iq

Hydrazones are similarly prepared by reacting the formyl group with hydrazine (B178648) derivatives. uokerbala.edu.iqnih.govacs.orgnih.govresearchgate.net The reaction of this compound with hydrazine hydrate (B1144303) or substituted hydrazines leads to the formation of the corresponding hydrazones. nih.govnih.gov These reactions are often carried out under reflux in a suitable solvent like ethanol, sometimes with the addition of an acid catalyst. tubitak.gov.tr Hydrazones are valuable intermediates in heterocyclic synthesis and have been shown to possess a range of biological activities. nih.govnih.gov

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | Reaction Conditions | Reference |

| Primary Amines | Schiff Base | Glacial acetic acid, ethanol | nih.govnanobioletters.com |

| Hydrazine Hydrate | Hydrazone | Reflux in ethanol | nih.govnih.govtubitak.gov.tr |

| Substituted Hydrazines | Substituted Hydrazone | Reflux in ethanol/acetic acid | tubitak.gov.tr |

Exploration of Oxidation and Reduction Pathways of the Formyl Group

The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing pathways to further functionalization.

Oxidation of the formyl group to a carboxylic acid can be achieved using various oxidizing agents. This transformation converts the aldehyde into a more versatile functional group for further derivatization, such as esterification or amidation.

Reduction of the formyl group to a primary alcohol (hydroxymethyl group) is another important transformation. This can be accomplished using reducing agents like sodium borohydride. This conversion can alter the molecule's polarity and hydrogen bonding capabilities, which can be crucial for its biological interactions. Research on related indole derivatives has shown that the presence of a hydroxymethyl group can be beneficial for certain biological activities. nih.gov

Modifications of the Acetic Acid Moiety

The acetic acid side chain at the N1 position of the indole ring offers another site for chemical modification, allowing for the synthesis of esters, amides, and other derivatives.

Esterification and Amidation Reactions for Prodrug Design or Structural Diversity

Esterification of the carboxylic acid group of this compound can be achieved by reacting it with various alcohols in the presence of an acid catalyst. This modification is often employed in prodrug design to enhance the lipophilicity and bioavailability of the parent compound. For instance, ethyl esters of similar indole acetic acids have been synthesized. lookchem.com

Amidation, the reaction of the carboxylic acid with amines to form amides, is another common strategy to expand structural diversity. nih.gov This can be accomplished using standard peptide coupling reagents. The resulting amides can exhibit different biological activities compared to the parent carboxylic acid. nih.gov

Table 2: Esterification and Amidation Reactions

| Reaction Type | Reagents | Product | Potential Application | Reference |

| Esterification | Alcohols, Acid Catalyst | Ester | Prodrug design, Increased lipophilicity | lookchem.com |

| Amidation | Amines, Coupling Agents | Amide | Structural diversity, Modified biological activity | nih.gov |

Formation of Acyl Hydrazides and Related Nitrogen-Containing Structures

The carboxylic acid moiety can be converted to an acyl hydrazide by reaction with hydrazine hydrate. nih.gov This is often the first step in the synthesis of various nitrogen-containing heterocycles. For example, the resulting acyl hydrazide can be cyclized to form oxadiazoles (B1248032) or triazoles. tubitak.gov.trnih.gov The reaction of the acyl hydrazide with aldehydes or ketones can also lead to the formation of N-acylhydrazones. nih.gov These transformations are significant for creating compounds with potential applications in medicinal chemistry. nih.govnih.gov The synthesis of acyl hydrazides from related acetic acid derivatives has been well-documented. nih.gov

Functionalization and Protection Strategies for the Indole Nitrogen (N1)

While the N1 position is already substituted with the acetic acid moiety, further functionalization or protection of this nitrogen is a key consideration in multi-step syntheses.

In many synthetic routes involving indole derivatives, the indole nitrogen is protected to prevent unwanted side reactions. beilstein-journals.orgnih.gov Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl) and benzyl (B1604629) groups. However, in the case of this compound, the acetic acid group itself can be considered a functionalized protecting group.

Further reactions at the N1 position would likely involve modification of the existing acetic acid side chain, as discussed in section 4.2, rather than the introduction of a new substituent. The stability of the N-acetic acid linkage under various reaction conditions is an important factor in planning synthetic strategies. For instance, N-substituted indole-3-carboxylates have been prepared under specific conditions, highlighting the feasibility of reactions involving the indole nitrogen. nih.gov

Cyclization Reactions and Heterocyclic Ring Annulation Utilizing Reactive Sites

The strategic placement of a formyl group at the C4-position and an acetic acid moiety at the N1-position of the indole scaffold endows this compound with a unique chemical personality, making it a valuable precursor for the synthesis of complex heterocyclic systems. The inherent reactivity of the aldehyde and carboxylic acid functionalities, coupled with the nucleophilic character of the indole ring itself, provides multiple avenues for intramolecular and intermolecular cyclization reactions, leading to the formation of novel, annulated indole derivatives. These transformations are of significant interest in medicinal chemistry, as they allow for the rapid construction of diverse molecular architectures with potential biological activities.

The primary reactive sites for cyclization and annulation are:

The C4-Formyl Group: This electrophilic center is a prime target for nucleophilic attack, serving as a linchpin for building new rings.

The N1-Acetic Acid Moiety: The carboxylic acid can be activated to participate in cyclization reactions, or its alpha-position can be functionalized.

The Indole Ring: The C3 position of the indole is particularly nucleophilic and can participate in electrophilic substitution reactions, which can be the prelude to a cyclization event.

This section explores various cyclization and heterocyclic ring annulation strategies that have been investigated, leveraging the unique reactivity of this compound and related compounds.

Formation of Fused Pyridazinone and Thiadiazole Rings

The formyl group at the C4-position is an excellent electrophilic handle for condensation reactions with binucleophiles, leading to the formation of fused heterocyclic rings. This approach is a cornerstone for creating novel polycyclic indole systems.

Reaction with Hydrazine Derivatives:

The reaction of indole-4-carbaldehydes with hydrazine and its derivatives is a well-established method for the synthesis of pyridazino[4,5-b]indoles. In the case of this compound, condensation with hydrazine hydrate would be expected to yield a dihydropyridazinone intermediate, which can then undergo cyclization involving the acetic acid side chain to form a tricyclic lactam. The initial step is the formation of a hydrazone, followed by an intramolecular attack of the nitrogen of the hydrazone onto the activated carboxylic acid (e.g., as an ester or acid chloride) or by direct condensation at high temperatures. The reaction creates a fused pyridazinone ring, a scaffold known for its diverse pharmacological properties.

Table 1: Synthesis of Pyridazino[4,5-b]indol-1(2H)-one Derivatives

| Reactant | Reagents/Conditions | Expected Product | Comments |

|---|---|---|---|

| This compound | Hydrazine hydrate, Ethanol, Reflux | 2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one | The acetic acid side chain participates in lactam formation. |

Reaction with Thiosemicarbazide (B42300):

Another common binucleophile is thiosemicarbazide, which reacts with aldehydes to form thiosemicarbazones. These intermediates can then be cyclized under various conditions to yield fused 1,3,4-thiadiazole (B1197879) rings. For this compound, the reaction with thiosemicarbazide would first form the corresponding thiosemicarbazone. Subsequent acid-catalyzed cyclization and dehydration would lead to the formation of a 2-(indol-1-yl)acetic acid derivative bearing a fused 1,3,4-thiadiazole ring system at the 4,5-position of the indole.

Table 2: Synthesis of Fused Thiadiazole Derivatives

| Reactant | Reagents/Conditions | Expected Product | Comments |

|---|---|---|---|

| This compound | Thiosemicarbazide, Ethanol, cat. H+ | 2-(5-(1H-indol-1-yl)-1,3,4-thiadiazol-2-yl)acetic acid | The reaction proceeds via a thiosemicarbazone intermediate. |

Intramolecular Cyclization Strategies

While intermolecular reactions are common, the structure of this compound also allows for the exploration of intramolecular cyclization reactions, although these may require prior modification of the functional groups.

One hypothetical pathway could involve the reductive amination of the formyl group to an aminomethyl group. The resulting amino group could then potentially undergo an intramolecular amidation with the acetic acid moiety to form a seven-membered lactam fused to the indole ring. This would create a novel diazepinone-indole fused system.

Another possibility is a variation of the Pictet-Spengler reaction. wikipedia.orgthieme-connect.comnih.govthieme-connect.comnih.gov While the classical Pictet-Spengler reaction involves a β-arylethylamine, modifications to the acetic acid side chain of the target molecule (e.g., reduction to an alcohol, conversion to an amine) could create a suitable tether for an intramolecular cyclization onto the C7 position of the indole ring, initiated by the formyl group. However, such a reaction would be challenging due to the electronic deactivation of the benzene (B151609) portion of the indole ring by the formyl group.

Annulation via Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient way to build molecular complexity in a single step. The formyl and carboxylic acid groups of this compound make it a potential substrate for MCRs like the Ugi or Passerini reactions. For instance, in a Ugi reaction, the formyl group could react with an amine, an isocyanide, and the internal carboxylic acid to form a complex acyclic intermediate. This intermediate could then be designed to undergo a subsequent cyclization step, leading to a highly substituted, fused heterocyclic system.

Table 3: Hypothetical Multi-component Reaction and Annulation

| Reactant | Reagents/Conditions | Potential Intermediate/Product | Comments |

|---|---|---|---|

| This compound | Benzylamine, tert-Butyl isocyanide (Ugi Reaction) | α-Acylamino amide intermediate | The product of the Ugi reaction could be a precursor for a subsequent cyclization. |

Theoretical and Computational Investigations of 2 4 Formyl 1h Indol 1 Yl Acetic Acid

Molecular Modeling and Electronic Structure Calculations for Conformational Analysis

The conformational landscape of a molecule is crucial in determining its biological activity and reactivity. For a molecule like 2-(4-Formyl-1H-indol-1-yl)acetic acid, molecular modeling and electronic structure calculations would be employed to understand the spatial arrangement of its constituent groups and the associated energy barriers.

Conformational Flexibility: The primary sources of conformational flexibility in this compound are the rotation around the N-CH₂ bond of the acetic acid moiety and the orientation of the formyl group at the C4 position. Different conformers can arise from the relative orientations of the carboxylic acid group with respect to the indole (B1671886) ring.

Computational Methods: Density Functional Theory (DFT) is a common and powerful method for performing geometry optimizations and frequency calculations to identify stable conformers and the transition states connecting them. researchgate.net For instance, in studies of other indole derivatives, methods like B3LYP with basis sets such as 6-31G(d) have been successfully used to calculate quantum chemical descriptors. researchgate.net The resulting optimized geometries would reveal the most stable, low-energy conformations of the molecule. Advanced methods like ab initio calculations (e.g., CCSD) can provide even more accurate geometries and energies, as has been done for the electronic states of indole itself. acs.org

Expected Findings: A conformational analysis of this compound would likely reveal a preferred orientation of the acetic acid side chain relative to the indole core to minimize steric hindrance. The planarity of the indole ring itself would be largely maintained, though minor puckering could be influenced by the substituents. The interaction between the formyl group's carbonyl oxygen and the acetic acid's carboxylic acid group, either through space or mediated by solvent, would also be a key area of investigation. The table below illustrates the kind of data that would be generated from such a computational analysis, based on typical outputs for similar molecules.

| Computational Parameter | Predicted Value/Observation |

| Most Stable Conformer | Acetic acid side chain likely extended away from the indole ring. |

| Dihedral Angle (C3-C4-C(formyl)-O) | Close to 0° or 180° for planarity with the indole ring. |

| Dihedral Angle (C1-N-CH₂-COOH) | Multiple low-energy minima are expected. |

| Energy Barrier for Rotation | Calculable via transition state theory to understand conformational interchange. |

This table represents hypothetical data for this compound based on findings for analogous indole derivatives.

Quantum Chemical Descriptors and In Silico Structure-Activity Relationship (SAR) Studies

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate molecular properties with biological activities, aiding in the design of more potent compounds. nih.gov For this compound, these descriptors would be crucial for predicting its potential biological roles.

Key Descriptors: A variety of quantum chemical descriptors can be calculated to characterize a molecule's reactivity and interaction potential. acs.org These include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy is related to the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (electronegative, prone to electrophilic attack) and electron-poor (electropositive, prone to nucleophilic attack).

Atomic Charges: Calculated using methods like Mulliken population analysis, these provide insight into the charge distribution at the atomic level. mdpi.com

The following table presents examples of quantum chemical descriptors that would be calculated for this compound and their significance in SAR studies.

| Descriptor | Significance in SAR |

| HOMO Energy | Relates to the molecule's potential as an electron donor in reactions. |

| LUMO Energy | Indicates the molecule's ability to act as an electron acceptor. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Dipole Moment | Influences solubility, membrane permeability, and binding interactions. |

| Molecular Electrostatic Potential | Identifies sites for hydrogen bonding and other non-covalent interactions with biological targets. |

This table outlines the types of quantum chemical descriptors and their general importance in SAR, which would be applicable to this compound.

Reaction Mechanism Elucidation through Computational Chemistry Methods

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying intermediates, transition states, and calculating activation energies.

Potential Reactions: For this compound, several reactions could be of interest for computational study:

Synthesis: The mechanism of its formation, for instance, through the N-alkylation of 4-formylindole (B1175567) with an acetic acid derivative, could be modeled.

Metabolic Transformations: The oxidation of the indole ring or the formyl group, which are common metabolic pathways, could be investigated. For example, studies on the atmospheric oxidation of indole by hydroxyl radicals have been performed using computational methods. copernicus.org

Reactions at the Carboxylic Acid Group: Esterification or amidation reactions involving the acetic acid moiety could be mechanistically explored.

Expected Mechanistic Insights: A computational study of a reaction involving this compound would likely focus on the role of the formyl and acetic acid substituents in influencing the reactivity of the indole ring. The electron-withdrawing nature of the formyl group would affect the electron density of the indole system, potentially altering the preferred sites of electrophilic or nucleophilic attack compared to unsubstituted indole. The reaction pathways and their associated energy barriers would provide a detailed, atomistic understanding of the chemical transformations of this molecule.

Biological and Pharmacological Relevance of 2 4 Formyl 1h Indol 1 Yl Acetic Acid Derivatives

General Bioactivity Spectrum Associated with Indole (B1671886) and Indole Acetic Acid Derivatives

Indole and its derivatives, including indole acetic acids, exhibit a remarkable range of pharmacological effects, making them a focal point of drug discovery research for decades. nih.govnih.govchemrxiv.org Their structural versatility allows for modifications at various positions on the indole ring and the side chain, which significantly influences their biological activity and therapeutic potential. nih.gov This has led to the development of drugs for treating cancer, inflammation, infections, and neurodegenerative diseases. nih.govisfcppharmaspire.com

The indole scaffold is a key component in compounds developed to combat microbial resistance. Derivatives have shown efficacy against a wide range of bacterial and fungal pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antibacterial Activity: New N-acyl hydrazone derivatives of indole-3-propionic acid were synthesized and evaluated for their antibacterial properties. These compounds demonstrated moderate activity against Gram-negative E. coli, with some also showing intermediate activity against other Gram-positive and Gram-negative bacteria. uobaghdad.edu.iq In another study, Schiff base triazoles derived from Indole-3-acetic acid displayed antibacterial activity against several tested strains. nih.gov Specifically, compounds 5e and 5f from this series showed a minimum inhibitory concentration (MIC) of 3.12 μg/mL against P. aeruginosa and K. pneumoniae, respectively. nih.gov The mechanism for some indole derivatives may involve the inhibition of efflux pumps like NorA, which contributes to antibiotic resistance in Staphylococcus aureus. nih.gov

Antifungal Activity: Indole derivatives are also potent antifungal agents. Studies on indole-linked triazoles revealed excellent activity against Candida albicans and Candida krusei, with some derivatives showing MIC values as low as 3.125 µg/mL. nih.gov The introduction of halogen substituents on the indole ring often enhances antifungal effects. mdpi.com For instance, 3-indolyl-3-hydroxy oxindole (B195798) derivatives with chlorine and bromine substitutions showed superior activity against plant pathogenic fungi like B. cinerea. mdpi.com Specifically, substitution at the 5-position of the indole ring, as seen in compound 3i (5-Br), proved to be the most effective. mdpi.com Similarly, a series of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles were tested against pathogenic Aspergillus and Candida species. The most active compound, 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (4c), exhibited a MIC of 15.62 µg/ml against A. fumigatus. nih.gov

Table 1: Antimicrobial Activity of Selected Indole Acetic Acid Derivatives

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Schiff base triazoles from IAA | P. aeruginosa, K. pneumoniae | MIC value of 3.12 μg/mL for specific derivatives. | nih.gov |

| Indole-linked triazoles | C. krusei, C. albicans | MIC values as low as 3.125 µg/mL. | nih.gov |

| 3-indolyl-3-hydroxy oxindoles | B. cinerea (plant pathogen) | Halogen substitution, particularly at the 5-position, enhances activity. | mdpi.com |

| Tetrahydropyrazino[1,2-a]indoles | A. fumigatus | MIC value of 15.62 µg/ml for the most active compound. | nih.gov |

| N-acyl hydrazones of indole-3-propionic acid | E. coli | Moderate activity comparable to Amoxicillin. | uobaghdad.edu.iq |

Indole acetic acid derivatives are well-known for their anti-inflammatory properties, exemplified by the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. chesci.comnih.govnih.gov Research focuses on developing new derivatives with improved efficacy and reduced side effects, primarily by targeting cyclooxygenase (COX) enzymes. nih.gov

The anti-inflammatory action of these compounds often involves the inhibition of pro-inflammatory mediators. Indole-3-acetic acid (IAA) itself has been shown to reduce the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comnih.gov This effect is partly mediated by the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. mdpi.comnih.gov Furthermore, IAA can mitigate the nuclear translocation of NF-κB p65, a key transcription factor in the inflammatory response. nih.gov

Synthetic derivatives have been designed to selectively inhibit COX-2 over COX-1, aiming to minimize the gastrointestinal side effects associated with traditional NSAIDs. chesci.com For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated. nih.gov The most potent compounds (S3, S7, S14) showed significant anti-inflammatory activity, with compound S3 demonstrating selective COX-2 inhibition and a better gastric profile than indomethacin. nih.gov Similarly, indole-imidazolidine hybrids have shown promising anti-inflammatory activity by reducing leukocyte migration and the release of TNF-α and IL-1β. nih.gov

Table 2: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound/Derivative Class | Mechanism/Model | Key Findings | Reference |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | LPS-stimulated macrophages | Suppressed IL-1β, IL-6, MCP-1; induced HO-1. | mdpi.comnih.gov |

| Acetohydrazide Derivatives | Carrageenan-induced paw edema | Up to 63.69% inhibition; selective COX-2 inhibition for compound S3. | nih.gov |

| Indole-imidazolidine Hybrids | Air pouch and peritonitis models | Reduced leukocyte migration and levels of TNF-α and IL-1β. | nih.gov |

| [2-{[(4-substituted)-pyridin-2yl]carbonyl}-(6 or 5-substituted)-1H-indol-3-yl]acetic acid analogues | Enzyme immunoassay | Showed selectivity towards COX-2 over COX-1. | chesci.com |

Indole compounds are recognized for their antioxidant properties and ability to scavenge free radicals, which is beneficial in preventing diseases linked to oxidative stress, such as cancer. nih.govresearchgate.net The antioxidant capacity of various indolic compounds has been assessed using methods like the 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) decoloration method. nih.govresearchgate.net

Studies have shown that the antioxidant activity is highly dependent on the specific chemical structure of the indole derivative. nih.gov For example, in one study, indole-3-propionic acid (IPA) and tryptophan showed the highest hydrophilic antioxidant activity, while indole-3-acetic acid (IAA) and IPA were most effective in a lipophilic medium. researchgate.net The presence and position of hydroxyl groups on the indole ring are crucial. Two derivatives isolated from Agrocybe cylindracea, 6-hydroxy-1H-indole-3-carboxaldehyde and 6-hydroxy-1H-indole-3-acetamide, showed significant inhibition of lipid peroxidation, whereas IAA itself did not, highlighting the importance of the phenolic hydroxyl group for free radical scavenging. acs.org

Table 3: Antioxidant Activity of Selected Indole Compounds

| Compound | Assay/Method | Key Findings | Reference |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | ABTS assay | Exhibited good lipophilic antioxidant activity (TEAC-LAA of 0.95). | researchgate.net |

| 6-hydroxy-1H-indole-3-acetamide | Lipid peroxidation inhibition | IC₅₀ value of 3.9 μg/mL, indicating potent activity. | acs.org |

| Indole-3-carbinol (I3C) | In silico kinetic study | Potent HO• radical scavenger via Radical Adduct Formation (RAF). | acs.org |

| Schiff base triazoles from IAA | DPPH assay | Compound 5b showed the highest activity with 32% free radical scavenging. | nih.gov |

The indole scaffold is integral to many anticancer agents, including the vinca (B1221190) alkaloids (vinblastine and vincristine), which inhibit tubulin polymerization and halt cell division. nih.gov Modern research focuses on creating novel indole derivatives with enhanced potency and selectivity against various cancer cell lines. nih.govnih.gov

Derivatives of indole acetic acid have been investigated for their cytotoxic potential. A study involving Schiff base triazoles derived from IAA found that several compounds possessed significant cytotoxic potential in the Brine Shrimp Lethality screening, with compounds 5c, 5d, and 5f exhibiting a low LC50 value of 5.7 μg/mL. nih.gov Another study synthesized novel 3-substituted derivatives of 2-indolinones and tested their cytotoxicity against human colon (HT-29) and breast (MCF-7) adenocarcinoma cell lines. nih.gov A derivative with a 5-bromo substitution was identified as the most potent among them. nih.gov

The mechanisms of action are diverse. Besides tubulin inhibition, many indole derivatives function as kinase inhibitors, which are discussed in the next section. nih.govnih.gov One study on indole-substituted furanones identified a compound that was highly cytotoxic against U-937 cancer cells (EC₅₀ value of 0.6 μM) and was found to inhibit tubulin polymerization effectively. nih.gov Furthermore, a one-pot synthesis of indole-Mannich base derivatives yielded a compound (1c) with high cytotoxic activity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cells, with LC₅₀ values of 0.9 µM, 0.55 µM, and 0.50 µM, respectively. nih.gov Importantly, these derivatives showed significantly less cytotoxicity against normal cell lines. nih.gov

Table 4: Cytotoxic Activity of Selected Indole Derivatives

| Compound Class | Cell Line(s) | Key Findings (IC₅₀/LC₅₀) | Reference |

|---|---|---|---|

| Schiff base triazoles from IAA | Brine Shrimp | LC₅₀ = 5.7 μg/mL for the most active compounds. | nih.gov |

| Indole-Mannich base derivative (1c) | HepG2, MCF-7, HeLa | LC₅₀ = 0.9 µM, 0.55 µM, 0.50 µM, respectively. | nih.gov |

| Indole-substituted furanone | U-937 | EC₅₀ = 0.6 μM; potent tubulin polymerization inhibitor. | nih.gov |

| 5-bromo substituted 2-indolinone | HT-29, MCF-7 | Identified as the most potent derivative in the series. | nih.gov |

The ability of indole derivatives to inhibit specific enzymes is a key aspect of their therapeutic relevance. They have been extensively investigated as inhibitors of various kinases and aldose reductase. nih.govnih.govnih.gov

Protein Kinase Inhibition: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Indole derivatives are effective at targeting multiple kinases, including PI3K, CDK, TK, and AKT, thereby inhibiting cancer cell proliferation. nih.gov The indole core serves as a versatile foundation for designing potent kinase inhibitors. nih.gov For example, substitutions at the 4th position of the indole ring have led to potent PI3K inhibitors. nih.gov Schiff base triazoles derived from indole-3-acetic acid also demonstrated protein kinase inhibitory potential in a screening assay. nih.gov More specifically, hydrazine-1-carbothioamide and oxadiazole derivatives of indole have been designed to target receptor tyrosine kinases like EGFR and VEGFR-2, with some compounds showing promising inhibitory activity. tandfonline.comtandfonline.com Several indole-containing multi-targeted tyrosine kinase inhibitors, such as Sunitinib, Nintedanib, and Anlotinib, are clinically approved for treating various cancers by targeting VEGFR, PDGFR, and other receptors involved in angiogenesis. rsc.org

Aldose Reductase Inhibition: Aldose reductase is the first enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for treating diabetic complications. nih.gov Indol-1-yl acetic acid derivatives have been identified as promising aldose reductase inhibitors (ARIs). nih.gov Inspired by the potent ARI lidorestat, which is an indol-1-yl acetic acid derivative, researchers have designed and tested several series of related compounds. nih.gov Indol-1-yl acetic acid itself was identified as a mild ARI, and further virtual screening and experimental studies led to the identification of more potent derivatives. nih.gov

Other Enzyme Inhibition: Indole acetic acid derivatives have also been explored as inhibitors of other enzymes. A new class of indole acetic acid sulfonate derivatives was synthesized and found to be potent inhibitors of ectonucleotidases (like h-ENPP1 and h-e5′NT), which are involved in cancer progression. nih.gov The pharmacophore structure, including the indole ring, carboxamide group, and sulfonate group, was crucial for this inhibitory activity. nih.govresearchgate.net

Table 5: Enzyme Inhibition by Selected Indole Derivatives

| Enzyme Target | Compound Class/Example | Key Findings | Reference |

|---|---|---|---|

| Protein Kinases (PI3K, CDK, etc.) | General Indole Derivatives | Inhibit cell proliferation; versatile scaffold for inhibitor design. | nih.govnih.gov |

| Receptor Tyrosine Kinases (EGFR, VEGFR-2) | Hydrazine-1-carbothioamide derivatives | Compounds 4a and 6c are promising inhibitors of EGFR and VEGFR-2, respectively. | tandfonline.comtandfonline.com |

| Aldose Reductase | Indol-1-yl acetic acid derivatives | Identified as promising ARIs for treating diabetic complications. | nih.gov |

| Ectonucleotidases (h-ENPP1, h-e5′NT) | Indole acetic acid sulfonate derivatives | Potent inhibitors with IC₅₀ values in the sub-micromolar range. | nih.gov |

Structure-Activity Relationship (SAR) Analysis of Substituted Indole Acetic Acid Scaffolds

The biological activity of indole acetic acid derivatives is profoundly influenced by the nature and position of substituents on the indole core and the acetic acid side chain. Understanding these structure-activity relationships (SAR) is critical for designing more potent and selective therapeutic agents. researchgate.netyoutube.com

Substitutions on the Indole Ring:

N-1 Position: Acylation of the indole nitrogen with a benzoyl group, particularly one substituted in the para-position with electron-withdrawing groups like -Cl, -F, or -CF₃, generally leads to more active anti-inflammatory compounds. chesci.comyoutube.com However, acylation with aliphatic carboxylic acids tends to decrease activity. youtube.com Interestingly, the indole ring nitrogen is not always essential for activity, as demonstrated by the active carbon analogue, Sulindac. youtube.com

C-2 Position: A methyl group at the C-2 position is often much more active than aryl substitutions for anti-inflammatory activity. youtube.com

C-3 Position: The acetic acid moiety is typically attached at the C-3 position (as in IAA) or the N-1 position. Modifications at C-3 are common. For instance, substituting the C-3 position with various chalcones, pyrazolines, or pyrimidine (B1678525) rings can yield potent anti-inflammatory agents. chesci.com

C-5 Position: Substitution at the C-5 position with groups like methoxy (B1213986) (-OCH₃), fluoro (-F), or dimethylamino (-N(CH₃)₂) often results in higher anti-inflammatory activity compared to the unsubstituted analogue. youtube.com For antifungal activity, halogen substitutions (Cl, Br) at the C-5 position have shown to be highly effective. mdpi.com

Modifications of the Acetic Acid Moiety:

Carboxyl Group: The carboxylic acid group is a key pharmacophore for many biological activities, including GPR40 agonism and anti-inflammatory effects. youtube.comnih.gov Its replacement with other acidic functional groups or conversion to an amide generally decreases or abolishes activity. youtube.com The carboxylate forms crucial hydrogen bonds with target receptors. nih.gov

Amide Linkage: While direct conversion to simple amides can be detrimental, incorporating a carboxamide group as a linker to other moieties, such as a sulfonate group, has proven effective in creating potent enzyme inhibitors. nih.govresearchgate.net

Mechanistic Investigations of Potential Biological Action of Indole Derivatives

Information not available.

Table of Mentioned Compounds

As no specific derivatives of 2-(4-Formyl-1H-indol-1-yl)acetic acid were discussed in the context of biological and pharmacological relevance, a table of mentioned compounds cannot be compiled.

Future Research Directions for 2 4 Formyl 1h Indol 1 Yl Acetic Acid

Development of Novel and Highly Regioselective Synthetic Routes to the 4-Formyl Isomer

The synthesis of 4-substituted indoles presents a considerable challenge due to the inherent reactivity of the indole (B1671886) nucleus, which typically favors substitution at the C3, N1, and C2 positions. Directing formylation to the C4 position requires specific and often multi-step strategies. Future research should focus on developing more efficient and highly regioselective synthetic routes to obtain the 4-formyl isomer, which is the crucial starting material for producing 2-(4-Formyl-1H-indol-1-yl)acetic acid.

Further investigation into classical formylation reactions under novel conditions could also prove fruitful. While the Vilsmeier-Haack and Reimer-Tiemann reactions are well-established methods for indole formylation, their regioselectivity can be highly dependent on the substrate and reaction conditions. Systematic studies on the impact of different catalysts, solvents, and protecting groups on the regiochemical outcome of these reactions for various indole precursors could lead to a more direct and scalable synthesis of the desired 4-formylindole (B1175567).

The development of a one-pot synthesis for this compound, starting from a readily available indole precursor, would be a significant advancement. This could potentially involve a sequence of N-alkylation with an acetic acid equivalent followed by a highly regioselective C4-formylation.

Exploration of Diverse Derivatization Strategies to Enhance Bioactivity

The presence of both a carboxylic acid and a formyl group on the this compound scaffold provides two key handles for chemical modification. Future research should systematically explore a variety of derivatization strategies to generate a library of novel compounds with potentially enhanced biological activities.

The carboxylic acid moiety can be readily converted into a range of functional groups, including esters, amides, and hydrazides. For example, the synthesis of novel indole-1,2,4-triazole-based S-alkylated N-aryl acetamides has been achieved starting from indole-3-acetic acid. nih.gov A similar strategy could be applied to this compound, where the carboxylic acid is first converted to an acetohydrazide, followed by cyclization to a triazole ring and subsequent alkylation. nih.gov This approach allows for the introduction of diverse aryl and alkyl substituents, enabling a thorough investigation of structure-activity relationships (SAR).

The formyl group at the C4 position is a versatile functional group that can undergo a wide range of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in condensation reactions to form Schiff bases, oximes, and hydrazones. The synthesis of Schiff base triazoles derived from Indole-3-acetic acid and various benzaldehydes has been reported, highlighting a potential derivatization pathway for the formyl group of the target compound. nih.gov

The combination of modifications at both the carboxylic acid and formyl groups would lead to a vast chemical space for exploration. For instance, the formyl group could be converted into a more complex heterocyclic system, while the carboxylic acid is functionalized to improve pharmacokinetic properties.

Comprehensive Biological Profiling and Identification of Specific Molecular Targets

While the indole nucleus is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific biological profile of this compound remains largely unexplored. nih.gov A crucial future direction is the comprehensive biological screening of this compound and its derivatives to identify promising therapeutic areas.

Initial screening should encompass a wide range of assays, including cytotoxicity against various cancer cell lines, antimicrobial activity against a panel of pathogenic bacteria and fungi, and anti-inflammatory assays. The synthesis of novel indolyl-1,2,4-triazole derivatives has yielded compounds with promising anticancer activity. researchgate.net Similarly, indole-1,2,4-triazolo-linked bis-indolyl conjugates have shown cytotoxic activity against colon and breast cancer cells. mdpi.com These findings suggest that derivatives of this compound could also exhibit potent anticancer effects.

For any hits identified during initial screening, the next step is to elucidate their mechanism of action by identifying their specific molecular targets. Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling, and computational target prediction, can be employed. For example, molecular docking studies of indole-triazole hybrids have suggested potential binding to AKT1 kinase. nih.gov Similar in silico and subsequent in vitro validation studies could reveal the molecular targets of this compound derivatives. Identifying the molecular targets is essential for understanding the compound's mechanism of action and for guiding further lead optimization.

Advanced Theoretical and Computational Studies for Rational Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. wiley.com Future research on this compound should leverage these advanced theoretical and computational methods.

Once a promising biological activity and a molecular target are identified, computational studies can be employed to understand the binding mode of the ligand and to design new derivatives with improved affinity and selectivity. Techniques such as molecular docking, molecular dynamics (MD) simulations, and free energy calculations can provide detailed insights into the protein-ligand interactions at the atomic level. For instance, the rational design of novel indole-1,2,4-triazole hybrids as anti-cancer agents was guided by in silico profiling. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a library of synthesized derivatives to build predictive models that correlate chemical structure with biological activity. These models can then be used to virtually screen new, yet-to-be-synthesized compounds, prioritizing those with the highest predicted potency.

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another critical computational tool that can be used to assess the drug-likeness of designed compounds at an early stage. The BOILED-Egg method, for example, can predict gastrointestinal absorption and blood-brain barrier permeability. nih.gov By integrating computational predictions with experimental work, the drug discovery process can be significantly accelerated and the attrition rate of drug candidates can be reduced.

Investigation into Broader Biological Applications and Novel Therapeutic Avenues

Beyond the more commonly explored areas of anticancer and antimicrobial research, future investigations should consider the potential of this compound and its derivatives in other therapeutic areas. The unique substitution pattern of this molecule may lead to novel biological activities.

For instance, indole derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2). nih.gov The structural features of this compound could be suitable for targeting specific enzyme active sites. The synthesis of pyrazole-4-acetic acids as CRTh2 receptor antagonists highlights the potential for acetic acid-containing heterocyclic compounds in immunology. nih.gov

The exploration of this compound and its derivatives as modulators of protein-protein interactions or as probes for specific biological pathways could also uncover new therapeutic opportunities. The development of novel 1,2,4-triazolo-linked bis-indolyl conjugates as dual inhibitors of Tankyrase and PI3K demonstrates the potential for indole-based compounds to target multiple pathways simultaneously. mdpi.com

A systematic and open-minded approach to biological screening, coupled with a deep understanding of the chemical reactivity of the scaffold, will be key to unlocking the full therapeutic potential of this compound and its future generations of derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Formyl-1H-indol-1-yl)acetic acid, and what reagents are critical for its preparation?

- Methodology : The compound is synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives. For example, refluxing with sodium acetate in acetic acid facilitates the formation of thiazolidinone or thiazole derivatives, as seen in similar indole-based syntheses . Key reagents include chloroacetic acid, arylthioureas, and sodium acetate. Reaction optimization involves controlling reflux duration (3–5 hours) and stoichiometric ratios (1.0–1.1 equiv) to minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR and FT-Raman : Identify vibrational modes of the formyl, indole, and acetic acid moieties. For instance, the C=O stretch of the formyl group appears near 1680 cm⁻¹, while the indole N-H stretch is observed around 3400 cm⁻¹ .

- NMR : H NMR reveals proton environments (e.g., formyl proton at δ 9.8–10.2 ppm; indole protons at δ 7.2–8.1 ppm). C NMR confirms carbonyl carbons (e.g., formyl at δ 190–195 ppm) .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous compounds like 2-(4-methoxy-1H-indol-3-yl)acetonitrile .

Q. How are physicochemical properties such as pKa and solubility determined for this compound?

- Methodology :

- pKa : Determined via potentiometric titration or computational tools (e.g., COSMO-RS). For related indole-acetic acid derivatives, experimental pKa values range from 3.5–4.5 for the carboxylic acid group .

- Solubility : Measured using HPLC or gravimetric analysis in solvents like DMSO or methanol. Log P values (e.g., -4.65 for similar structures) predict lipophilicity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and vibrational properties of this compound?

- Methodology : DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) model molecular orbitals, electrostatic potential surfaces, and vibrational frequencies. For example, the HOMO-LUMO gap (~4.5 eV) indicates charge transfer interactions, while Fukui indices predict reactive sites for electrophilic attacks . Comparisons between computed and experimental FT-IR spectra validate conformational stability, such as planar indole-formyl alignment .

Q. What strategies resolve contradictions in synthetic yields or spectral data during derivative synthesis?

- Methodology :

- Yield optimization : Vary reaction conditions (e.g., temperature, catalyst loading). For instance, increasing sodium acetate concentration (2.0 equiv) improves cyclization efficiency in thiazolidinone derivatives .

- Spectral validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. Discrepancies in H NMR integrals may arise from tautomerism; deuterated solvents (DMSO-d6) stabilize specific tautomers .

Q. How does steric hindrance from the 4-formyl group influence the reactivity of the indole core in cross-coupling reactions?

- Methodology : Computational docking studies (e.g., AutoDock Vina) assess steric effects on catalytic sites. Experimental data show that the 4-formyl group reduces Suzuki-Miyaura coupling efficiency by 15–20% compared to unsubstituted indoles. Mitigation strategies include using bulky ligands (e.g., SPhos) to shield reactive positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.